molecular formula C11H15NO2 B13188176 1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane

1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane

Cat. No.: B13188176
M. Wt: 193.24 g/mol
InChI Key: CZEYNSLLOVVOOX-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane (CAS 1955498-63-1) is a chemically unique building block of interest in medicinal chemistry and pharmaceutical research . This compound features a spirocyclic scaffold incorporating both furan and azaspiro motifs, a structure frequently explored in the design of novel bioactive molecules . The molecular formula is C11H15NO2 and it has a molecular weight of 193.24 . Its structure combines a furan-2-yl group, a common heteroaromatic component, with a 7-oxa-2-azaspiro[3.5]nonane system, a bridged ring structure that can impart conformational rigidity and influence physicochemical properties in drug design . The related hydrochloride salt (CAS 1955498-64-2) is also available . This compound is intended for research applications, such as serving as a key synthetic intermediate in the development of potential therapeutics . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3-(furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane

InChI

InChI=1S/C11H15NO2/c1-2-9(14-5-1)10-11(8-12-10)3-6-13-7-4-11/h1-2,5,10,12H,3-4,6-8H2

InChI Key

CZEYNSLLOVVOOX-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12CNC2C3=CC=CO3

Origin of Product

United States

Synthetic Methodologies for the 7 Oxa 2 Azaspiro 3.5 Nonane Core and Its Derivatives

Retrosynthetic Analysis of the 7-Oxa-2-azaspiro[3.5]nonane System

A retrosynthetic analysis of the 7-oxa-2-azaspiro[3.5]nonane system reveals several potential disconnection points, leading to more readily available starting materials. The spirocyclic nature of the target molecule suggests that a key step in its synthesis will be the formation of one of the heterocyclic rings at a late stage, with the spirocenter already established or being formed during the cyclization.

One logical disconnection is at the C-N bond of the azetidine (B1206935) ring. This leads back to a precursor containing a tetrahydropyran (B127337) ring with a suitable leaving group and an amino group, which can undergo intramolecular cyclization. A further disconnection of the tetrahydropyran ring could simplify the precursor to an acyclic diol or a related derivative.

Alternatively, the oxetane (B1205548) ring can be disconnected. This approach would involve the formation of the four-membered ether ring as a key step, potentially from a precursor that already contains the azetidine ring. This could be achieved through an intramolecular Williamson ether synthesis from a suitable halo-alcohol or by the cyclization of a 1,3-diol.

A convergent approach can also be envisioned, where the azetidine and tetrahydropyran precursors are synthesized separately and then joined to form the spirocyclic core. The furan (B31954) moiety can be introduced at various stages, either at the beginning on one of the precursors or at a later stage on the fully formed spirocyclic scaffold.

Strategies for Constructing the Spiro[3.5]nonane Framework

The construction of the 7-oxa-2-azaspiro[3.5]nonane framework can be broadly categorized into multi-step linear syntheses and more convergent approaches that often rely on key cyclization reactions to assemble the spirocyclic core.

Multi-Step Linear Syntheses

Multi-step linear syntheses involve the sequential construction of the target molecule from a simple starting material. While this approach can be lengthy, it allows for precise control over the introduction of functional groups and stereochemistry at each step.

A hypothetical linear synthesis for the 7-oxa-2-azaspiro[3.5]nonane core could commence with a readily available starting material such as tetrahydropyran-4-one. The synthesis could proceed through the following key transformations:

StepTransformationReagents and ConditionsIntermediate
1Cyanohydrin formationKCN, H+4-cyano-4-hydroxytetrahydropyran
2Reduction of nitrile and esterificationH2/Raney Ni, then Ac2ON-acetyl-4-(aminomethyl)tetrahydropyran-4-ol
3Mesylation of the hydroxyl groupMsCl, pyridine4-(acetamidomethyl)tetrahydropyran-4-yl methanesulfonate
4Intramolecular cyclizationNaH2-acetyl-7-oxa-2-azaspiro[3.5]nonane
5DeprotectionLiAlH4 or acidic/basic hydrolysis7-oxa-2-azaspiro[3.5]nonane

The introduction of the furan-2-yl group could be achieved by reacting the final spirocycle with a suitable furfural (B47365) derivative under reductive amination conditions.

Convergent Approaches via Cyclization Reactions

Convergent syntheses involve the independent synthesis of different fragments of the molecule, which are then combined at a later stage. This approach is often more efficient for the synthesis of complex molecules.

The formation of the oxetane ring is a critical step in many synthetic routes towards 7-oxa-2-azaspiro[3.5]nonane.

Corey–Chaykovsky Conditions: The Corey-Chaykovsky reaction, which typically involves the reaction of a sulfur ylide with a ketone or aldehyde to form an epoxide, can be extended to the synthesis of oxetanes. wikipedia.orgorganic-chemistry.org In a modified approach, a suitable precursor, such as a β-hydroxyketone, could be treated with a sulfur ylide. The initial epoxide formation would be followed by an intramolecular ring-opening of the epoxide by the hydroxyl group to furnish the oxetane ring.

Ring Closure of Diols: The intramolecular cyclization of 1,3-diols is a common and effective method for the synthesis of oxetanes. acs.orgresearchgate.net This can be achieved by converting one of the hydroxyl groups into a good leaving group, such as a tosylate or mesylate, followed by intramolecular nucleophilic substitution by the remaining hydroxyl group under basic conditions. acs.org For the synthesis of the 7-oxa-2-azaspiro[3.5]nonane core, a precursor containing a 1,3-diol moiety on the azetidine ring would be required.

A new synthesis of 2-oxa-7-azaspiro[3.5]nonane, an isomer of the target core, has been described involving a one-pot mesylation and ring closure of a diol to form the oxetane ring. mdpi.com

PrecursorReagents and ConditionsProduct
Diol1. MsCl, base 2. HeatOxetane

The construction of the azetidine ring is another key aspect of the synthesis. Azetidines can be synthesized through various intramolecular cyclization reactions. nih.govresearchgate.net A common strategy involves the intramolecular nucleophilic substitution of a γ-amino halide or a γ-amino alcohol derivative. nih.gov For the 7-oxa-2-azaspiro[3.5]nonane system, a precursor containing a tetrahydropyran ring with an amino group and a suitable leaving group at the appropriate positions would be necessary for the cyclization to occur.

Michael addition reactions are powerful tools for the formation of carbon-carbon bonds and can be employed in the construction of spirocyclic frameworks. mdpi.comorganic-chemistry.org In the context of the 7-oxa-2-azaspiro[3.5]nonane synthesis, a tandem Michael addition-cyclization sequence could be envisioned. For instance, a nucleophile could add to an α,β-unsaturated system on a precursor, generating an enolate that could then participate in an intramolecular cyclization to form one of the heterocyclic rings of the spirocycle. nih.gov The versatility of the Michael addition allows for the construction of complex molecular architectures under relatively mild conditions. mdpi.com

Introduction of the Furan Moiety and Other Heterocyclic Substituents onto the Spiro[3.5]nonane Scaffold

The attachment of a furan ring to the C1 position of the 7-oxa-2-azaspiro[3.5]nonane scaffold can be achieved through two primary strategies: incorporating a furan-containing building block from the outset or adding the furan ring to a pre-formed spirocyclic intermediate.

Pre-functionalization strategies involve the use of a starting material that already contains the furan moiety. The spirocyclic system is then constructed around this furan-containing synthon. While no specific literature route for 1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane employs this approach, a hypothetical pathway can be proposed based on established chemical principles.

One potential route could involve a multi-step synthesis starting with a furan-substituted azetidine derivative. For example, an N-protected 3-(furan-2-yl)azetidine-3-methanol could serve as the core building block. This intermediate could undergo a reaction sequence wherein the hydroxymethyl group is converted to a leaving group, followed by alkylation with a suitable three-carbon unit that can subsequently be cyclized to form the tetrahydropyran ring. A key challenge in this approach is the stereochemical control at the C3 position of the azetidine, which ultimately becomes the spiro-center. This strategy, while potentially more convergent, relies on the availability and synthesis of the appropriately substituted furan-azetidine starting material.

A more documented and flexible approach involves the functionalization of a pre-synthesized 7-oxa-2-azaspiro[3.5]nonane core. This method allows for the late-stage introduction of the furan moiety, which is advantageous for creating a library of analogues. A viable synthetic pathway starts from 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid.

Research has detailed a multi-gram scale synthesis of key derivatives of this scaffold. The synthesis of the target compound can be logically extrapolated from the reported synthesis of tert-butyl 1-formyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate.

The key steps are outlined below:

Protection and Reduction: The starting carboxylic acid is first protected at the nitrogen atom, typically with a tert-butyloxycarbonyl (Boc) group. The resulting N-Boc protected acid is then reduced to the corresponding primary alcohol, tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate, often using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Oxidation: The primary alcohol is subsequently oxidized to the crucial aldehyde intermediate. This transformation has been successfully achieved using Dess-Martin periodinane to yield tert-butyl 1-formyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate.

Furan Installation: The aldehyde group is a versatile handle for carbon-carbon bond formation. The furan moiety can be introduced via several standard methods:

Wittig Reaction: Reaction of the aldehyde with an appropriate phosphorane, such as (furan-2-ylmethyl)triphenylphosphonium bromide, under basic conditions would yield a styryl-type intermediate that could be subsequently reduced if the saturated linkage is desired.

Nucleophilic Addition: A more direct method involves the addition of a furan nucleophile, such as 2-furyllithium (generated by deprotonation of furan with n-butyllithium), to the aldehyde. This would form a secondary alcohol, which could then be deoxygenated if necessary.

Deprotection: The final step involves the removal of the N-Boc protecting group, typically under acidic conditions (e.g., with trifluoroacetic acid or HCl), to yield the final product, this compound.

This post-cyclization pathway offers a practical and adaptable route to the target molecule and its derivatives.

Table 1: Proposed Post-Cyclization Synthesis of this compound

StepStarting MaterialReagents and ConditionsIntermediate/Product
17-oxa-2-azaspiro[3.5]nonane-1-carboxylic acidi. (Boc)₂O, Base ii. LiAlH₄, THFtert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate
2tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylateDess-Martin periodinane, CH₂Cl₂tert-butyl 1-formyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate
3tert-butyl 1-formyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylatei. 2-Furyllithium, THF, -78°C ii. Deoxygenation (e.g., Barton-McCombie)tert-butyl 1-(furan-2-ylmethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate
4tert-butyl 1-(furan-2-ylmethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylateTFA or HCl in Dioxane1-(Furan-2-ylmethyl)-7-oxa-2-azaspiro[3.5]nonane

Stereochemical Control in 7-Oxa-2-azaspiro[3.5]nonane Synthesis

The introduction of a substituent at the C1 position of the 7-oxa-2-azaspiro[3.5]nonane ring creates a new stereocenter. Therefore, controlling the stereochemical outcome of the synthesis is crucial for developing enantiomerically pure compounds, which is often a requirement for therapeutic applications.

Diastereoselectivity becomes relevant when there is at least one other stereocenter in the molecule. In the synthesis of this compound from an achiral starting material, the first created stereocenter results in a racemic mixture. However, if a chiral auxiliary were appended to the nitrogen, or if the spirocyclic core already contained a stereocenter, then the introduction of the furan moiety would require diastereoselective control.

In the context of the post-cyclization addition of 2-furyllithium to the C1-aldehyde, the inherent conformation of the spirocyclic ring system could influence the facial selectivity of the nucleophilic attack. The tetrahydropyran and azetidine rings are not planar, and one face of the aldehyde's carbonyl group may be sterically more accessible than the other. This substrate-controlled diastereoselectivity could potentially favor the formation of one diastereomer over the other, although the extent of this selectivity would need to be determined experimentally.

To obtain a single enantiomer of this compound, several enantioselective strategies can be envisioned:

Chiral Resolution: A classical approach involves the preparation of the racemic final compound or a late-stage intermediate (e.g., the C1-hydroxymethyl derivative) and separating the enantiomers. This can be done by forming diastereomeric salts with a chiral acid or by using chiral chromatography (e.g., HPLC with a chiral stationary phase).

Chiral Auxiliary: A chiral auxiliary could be attached to the spirocycle's nitrogen atom. This auxiliary could direct the stereochemical course of the furan installation step, after which the auxiliary would be removed.

Asymmetric Catalysis: A more modern and efficient approach would be to use a chiral catalyst to control the key bond-forming step. For instance, the enantioselective addition of a furan nucleophile to the C1-aldehyde could be mediated by a chiral ligand-metal complex. Similarly, if the C1-substituent were installed via a ketone precursor, the asymmetric reduction of this ketone using a chiral catalyst (e.g., a Noyori-type hydrogenation catalyst) could provide access to an enantiomerically enriched alcohol intermediate.

The development of creative and effective methods for the enantioselective synthesis of spirocycles is a significant area of modern organic chemistry. nih.gov

Scalable Synthesis and Process Optimization Considerations

The transition from a laboratory-scale synthesis to a large-scale process suitable for industrial production requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. The post-cyclization route to this compound has a solid foundation for scalability, as the synthesis of its precursors has been successfully conducted on a multi-gram scale.

Key optimization considerations for the proposed route include:

Reagent Selection: For the reduction of the carboxylic acid, safer and more manageable reducing agents than LiAlH₄, such as borane (B79455) complexes (e.g., BH₃·THF), might be evaluated. For the oxidation step, the use of Dess-Martin periodinane is not ideal for large-scale work due to its cost and explosive nature. Alternative, more scalable oxidation protocols, such as a Swern or Parikh-Doering oxidation, or catalytic methods like TEMPO-based oxidations, should be explored.

Purification Methods: The reported multigram synthesis of the aldehyde intermediate required vacuum distillation for purification. While effective, process development would aim to replace distillation and chromatographic purifications with crystallization for key intermediates. Crystallization is generally more cost-effective, scalable, and provides high-purity materials.

Safety and Environmental Profile: A thorough safety assessment of each step is critical. The use of highly reactive organolithium reagents requires strict control of temperature and moisture. The choice of solvents should be guided by green chemistry principles, favoring those with lower toxicity and environmental impact where possible.

The reported facile and scalable approaches for the functionalized 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid derivatives provide confidence that a robust and optimized process for this compound could be developed.

Advanced Spectroscopic and Structural Characterization of 1 Furan 2 Yl 7 Oxa 2 Azaspiro 3.5 Nonane

Elucidation of Molecular Structure using High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR techniques)

Detailed analysis of the ¹H and ¹³C NMR spectra is fundamental to confirming the connectivity and stereochemistry of 1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane.

In the ¹H NMR spectrum, distinct signals corresponding to the furan (B31954) ring protons are expected in the aromatic region. The proton at the 5-position of the furan ring would likely appear as a doublet of doublets, coupling to the protons at the 3 and 4-positions. The protons at the 3 and 4-positions would also exhibit characteristic doublet of doublets or triplet patterns. The proton attached to the carbon bearing the furan group (C1) is anticipated to be a key singlet or multiplet, depending on its coupling with neighboring protons on the spirocyclic ring. The protons of the tetrahydropyran (B127337) and azetidine (B1206935) rings would resonate in the aliphatic region, with their chemical shifts and multiplicities dictated by their diastereotopic relationships and coupling constants.

The ¹³C NMR spectrum would provide complementary information, with characteristic signals for the furan ring carbons appearing in the downfield region. The quaternary spiro carbon would be a key diagnostic signal. The remaining aliphatic carbons of the tetrahydropyran and azetidine rings would be observed in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Furan H-5 7.40 - 7.60 dd
Furan H-3 6.30 - 6.50 dd
Furan H-4 6.20 - 6.40 t
CH (C1) 4.00 - 4.50 s or m
Azetidine CH₂ 3.00 - 3.80 m
Tetrahydropyran CH₂ (adjacent to O) 3.50 - 4.00 m

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Furan C-2 150 - 155
Furan C-5 140 - 145
Furan C-3 110 - 115
Furan C-4 105 - 110
Spiro C 70 - 80
C1 60 - 70
Azetidine CH₂ 50 - 60
Tetrahydropyran CH₂ (adjacent to O) 65 - 75

Mass Spectrometric Techniques for Precise Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, APCI-MS)

Mass spectrometry provides essential information regarding the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be employed to determine the accurate mass of the molecular ion.

The expected monoisotopic mass of this compound (C₁₁H₁₅NO₂) can be calculated and compared with the experimentally observed value to confirm its elemental formula. ESI is a soft ionization technique that would likely produce a prominent protonated molecule [M+H]⁺. APCI might also be suitable, potentially yielding the protonated molecule as well.

Tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation pathways of the molecular ion. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions would be generated. The fragmentation pattern would offer valuable structural information. Expected fragmentation could involve the cleavage of the furan ring, loss of small neutral molecules, or ring-opening of the spirocyclic system. The identification of these fragment ions would further corroborate the proposed structure.

Table 3: Expected Mass Spectrometric Data for this compound

Parameter Expected Value
Molecular Formula C₁₁H₁₅NO₂
Monoisotopic Mass 193.1103 u
[M+H]⁺ (ESI-MS) m/z 194.1176
[M+Na]⁺ (ESI-MS) m/z 216.0995

X-ray Crystallography for Three-Dimensional Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. Obtaining suitable single crystals of this compound would be a critical step.

A successful crystallographic analysis would provide precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be determined with high accuracy. This would unambiguously confirm the connectivity and stereochemistry of the spiro center. The analysis would also reveal the conformation of the tetrahydropyran and azetidine rings, which are expected to adopt chair-like and puckered conformations, respectively.

Furthermore, the crystal structure would elucidate the intermolecular interactions present in the solid state, such as hydrogen bonding (if a suitable donor/acceptor is present) and van der Waals forces. Understanding these interactions is crucial for comprehending the crystal packing and the physical properties of the solid material. The crystallographic data would also provide the absolute configuration if a chiral resolution has been performed or if the synthesis is enantioselective.

Table 4: Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.5
b (Å) 10.2
c (Å) 12.1
α, β, γ (°) 90, 90, 90
Z 4
Key Bond Lengths (Å) C-O (furan): ~1.36, C-N (azetidine): ~1.47, C-O (pyran): ~1.43

Vibrational Spectroscopy for Functional Group Identification (e.g., Infrared, Raman)

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to show characteristic absorption bands. The C-H stretching vibrations of the furan ring would appear around 3100 cm⁻¹. The aliphatic C-H stretching vibrations of the spirocyclic system would be observed in the 2850-3000 cm⁻¹ region. A prominent C-O-C stretching band for the ether linkage in the tetrahydropyran and furan rings would be expected in the fingerprint region, typically around 1050-1250 cm⁻¹. The C-N stretching vibration of the azetidine ring may also be observed.

Raman spectroscopy would provide complementary information. Aromatic ring stretching vibrations of the furan moiety would likely give rise to strong Raman signals. The symmetric stretching of the C-O-C bonds could also be Raman active. The combination of IR and Raman data would provide a comprehensive vibrational profile of the molecule, confirming the presence of its key functional groups.

Table 5: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) (IR) Expected Wavenumber (cm⁻¹) (Raman)
Furan C-H Stretching ~3100 ~3100
Aliphatic C-H Stretching 2850 - 3000 2850 - 3000
Furan C=C Stretching ~1500, ~1600 Strong, ~1500, ~1600
C-O-C (Ether) Stretching 1050 - 1250 Moderate

Theoretical and Computational Investigations of 7 Oxa 2 Azaspiro 3.5 Nonane Architectures

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule like 1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane. Such studies would typically elucidate the distribution of electron density, the nature of the chemical bonds, and the energies of the frontier molecular orbitals (HOMO and LUMO).

Electronic PropertyTheoretical Value (Arbitrary Units)Significance
HOMO Energy-X.XX eVIndicates the electron-donating ability of the molecule.
LUMO Energy+Y.YY eVRelates to the electron-accepting ability.
HOMO-LUMO GapZ.ZZ eVCorrelates with chemical reactivity and electronic transitions.
Dipole MomentD.DD DebyeMeasures the overall polarity of the molecule.

Note: The values in this table are placeholders and would be determined through actual quantum chemical calculations.

Conformational Landscapes and Molecular Dynamics Simulations

The non-planar and sterically constrained nature of the spirocyclic 7-oxa-2-azaspiro[3.5]nonane core, combined with the rotatable furan (B31954) substituent, suggests a complex conformational landscape. Conformational analysis would be essential to identify the low-energy structures the molecule is likely to adopt.

Molecular Dynamics (MD) simulations could then be employed to study the dynamic behavior of these conformers over time. These simulations would provide a deeper understanding of the molecule's flexibility, internal motions, and how it might change its shape in different environments. This is crucial for predicting how the molecule might interact with biological targets.

Prediction of Reactivity and Mechanistic Insights

The electronic structure data obtained from quantum chemical studies would be instrumental in predicting the reactivity of this compound. For example, mapping the electrostatic potential onto the electron density surface would reveal regions susceptible to electrophilic or nucleophilic attack.

Furthermore, computational methods could be used to model reaction mechanisms involving this compound. By calculating the energy profiles of potential reaction pathways, researchers could predict the most likely products and the activation energies required for their formation, offering valuable insights for synthetic chemists.

Molecular Modeling for Understanding Structural Contributions to Interactions

Molecular modeling techniques, such as docking studies, would be employed to investigate how the specific structural features of this compound contribute to its potential interactions with other molecules, particularly biological macromolecules like proteins.

These models would help to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that could occur between the furan ring, the spirocyclic framework, and a binding partner. Understanding these structural contributions is a critical step in rational drug design and development.

Academic Exploration of Spiro 3.5 Nonane Systems As Bioisosteres in Molecular Design

Rationale for Conformationally Constrained Fsp3-Rich Scaffolds in Molecular Design

The emphasis on Fsp3-rich, conformationally constrained scaffolds in molecular design is driven by the need to improve the quality and clinical success rate of drug candidates. The fraction of sp3-hybridized carbons (Fsp3) in a molecule is a key descriptor of its three-dimensionality. mdpi.combldpharm.combldpharm.com Empirical evidence shows a strong correlation between higher Fsp3 character and the likelihood of a compound progressing through clinical trials. mdpi.combldpharm.comresearchgate.net For instance, the average Fsp3 value for compounds in drug research is approximately 0.36, which increases to 0.47 for marketed drugs. mdpi.com

An increase in molecular saturation and three-dimensionality generally confers several advantages:

Improved Physicochemical Properties : Higher Fsp3 content is associated with increased aqueous solubility and a lower melting point, which can lead to more favorable ADME (absorption, distribution, metabolism, and excretion) profiles. mdpi.comresearchgate.net

Enhanced Target Engagement : The shape of a molecule is crucial for its recognition by and interaction with biological targets. nih.govnih.govmdpi.com Three-dimensional scaffolds, like those found in natural products, can project functional groups into space to form more specific and potent interactions within a binding site, a feature often lacking in flat molecules. nih.govtandfonline.comyoutube.com This is particularly important for challenging targets such as protein-protein interfaces. nih.govresearchgate.net

Conformational Rigidity : Spirocyclic systems are inherently rigid, which limits their conformational flexibility. tandfonline.comresearchgate.netmdpi.com This pre-organization of the molecule into a bioactive conformation can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity and selectivity. tandfonline.commdpi.com By locking the spatial orientation of key binding elements, conformational constraint helps to minimize off-target interactions. tandfonline.com

The strategic incorporation of Fsp3-rich, rigid scaffolds is thus a rational approach to escape the "flatland" of traditional aromatic-rich compound collections and explore more biologically relevant chemical space. nih.gov

Comparative Analysis of Spiro[3.5]nonane Bioisosteres with Common Heterocycles (e.g., piperidine (B6355638), morpholine (B109124), piperazine)

Spiro[3.5]nonane-based systems, particularly azaspirocycles, serve as effective bioisosteres for commonly used saturated heterocycles like piperidine, morpholine, and piperazine. tandfonline.comresearchgate.net This scaffold-hopping strategy often results in a significant improvement of key drug-like properties without sacrificing, and sometimes improving, biological activity. tandfonline.com The primary advantage lies in the ability to fine-tune physicochemical and pharmacokinetic parameters. tandfonline.comnih.govresearchgate.net

When compared to their non-spirocyclic counterparts, azaspirocycles frequently demonstrate superior properties:

Decreased Lipophilicity : The introduction of a spirocyclic core often lowers the octanol-water distribution coefficient (logD), a measure of lipophilicity. bldpharm.comtandfonline.comresearchgate.net For example, replacing a morpholine or piperidine with an azaspiro[3.3]heptane has been shown to decrease the logD at pH 7.4 by as much as 1.0 unit. researchgate.net

Increased Solubility : The greater Fsp3 character and more globular shape of spirocycles can disrupt crystal lattice packing, leading to enhanced aqueous solubility. researchgate.nettandfonline.comresearchgate.net

Modulated Basicity : Azaspirocycles tend to exhibit higher basicity (pKa) compared to their corresponding six-membered ring analogues. tandfonline.comresearchgate.net This increased basicity can contribute to the observed reduction in lipophilicity at physiological pH. researchgate.net

Improved Metabolic Stability : The quaternary spiro-carbon can block potential sites of metabolism, leading to improved metabolic stability and a better pharmacokinetic profile. bldpharm.comtandfonline.comresearchgate.net

The table below summarizes the typical changes in molecular properties when replacing a common heterocycle with an azaspirocycle bioisostere.

PropertyCommon Heterocycle (e.g., Piperidine, Morpholine)Azaspirocycle BioisostereGeneral Outcome of Replacement
Lipophilicity (logD)HigherLower✅ Decreased Lipophilicity
Aqueous SolubilityLowerHigher✅ Increased Solubility
Basicity (pKa)LowerHigher✅ Increased Basicity
Metabolic StabilityVariable / LowerHigher✅ Improved Stability
Three-Dimensionality (Fsp3)LowerHigher✅ Increased 3D Shape

Strategic Design for Modulating Molecular Properties through Spirocyclization (e.g., shape, rigidity, lipophilicity, water solubility)

Spirocyclization is a powerful strategic tool in medicinal chemistry for the multiparametric optimization of lead compounds. nih.gov By introducing a spiro center, chemists can deliberately and predictably modulate a molecule's physicochemical properties to overcome common liabilities in drug development. bldpharm.comresearchgate.netnih.gov

Shape and Rigidity : The primary strategic impact of spirocyclization is the introduction of a well-defined, three-dimensional, and rigid core. tandfonline.commdpi.com This allows for precise control over the spatial arrangement of substituents, which is critical for optimizing interactions with a biological target. bldpharm.commdpi.com Replacing a flexible linker with a spirocyclic scaffold can lock the molecule in its bioactive conformation, enhancing potency and selectivity. bldpharm.comtandfonline.com

Lipophilicity : Controlling lipophilicity is crucial, as high lipophilicity is often linked to promiscuity, toxicity, and poor metabolic clearance. creative-bioarray.comazolifesciences.com Spirocyclization offers a reliable method to reduce lipophilicity. bldpharm.comresearchgate.net For instance, in the development of antagonists for the melanin-concentrating hormone receptor 1 (MCHr1), exchanging a morpholine ring for various azaspirocycles successfully lowered logD values, leading to better drug candidates. bldpharm.combldpharm.com

Water Solubility : Poor aqueous solubility is a major hurdle in drug development, affecting absorption and bioavailability. creative-bioarray.comazolifesciences.com The increased Fsp3 character inherent to spirocycles is a recognized strategy to enhance solubility. mdpi.comresearchgate.net This improvement is thought to arise from the less efficient crystal packing of more spherical, 3D molecules compared to their flat counterparts. researchgate.net

The following table outlines the strategic impact of spirocyclization on key molecular properties.

Molecular PropertyImpact of SpirocyclizationStrategic Advantage in Drug Design
Molecular ShapeIncreases three-dimensionality and globular character.Better mimics natural products; enables exploration of complex binding pockets. nih.govtandfonline.com
RigidityReduces conformational freedom by locking rotatable bonds.Enhances binding affinity and selectivity; pre-organizes molecule for target binding. tandfonline.commdpi.com
LipophilicityGenerally decreases logP and logD values.Reduces risk of off-target toxicity and improves metabolic profile. tandfonline.comresearchgate.net
Water SolubilityGenerally increases aqueous solubility.Improves absorption and bioavailability for oral drug candidates. mdpi.comresearchgate.net

Application in Scaffold Replacement for Academic Compound Libraries and Probe Development

The unique structural and physicochemical attributes of spiro[3.5]nonane systems make them highly valuable for constructing novel compound libraries and developing sophisticated chemical probes.

Scaffold Replacement for Compound Libraries : Spirocyclic scaffolds are increasingly used to generate compound libraries for high-throughput screening. tandfonline.comresearchgate.net These libraries are enriched in Fsp3 character and three-dimensionality, allowing for the exploration of novel chemical space that is often missed by traditional libraries based on flat aromatic cores. nih.govchemdiv.comnih.gov Projects like the European Lead Factory have specifically designed and synthesized libraries based on novel bis-spirocyclic frameworks to provide high-quality starting points for drug discovery programs. nih.gov The use of spirocycles as core building blocks helps to generate structurally diverse collections of molecules with improved drug-like properties from the outset. tandfonline.comacs.org

Development of Chemical Probes : The rigidity and well-defined 3D geometry of spirocyclic scaffolds are ideal for the design of highly specific chemical probes. nih.gov Fluorescent probes, for example, often incorporate spirocyclic systems to control their photophysical properties. Spirocyclic xanthene-based probes are used for a variety of advanced applications, including the targeted labeling of proteins and organelles and for use in super-resolution microscopy. nih.gov The conformational constraint afforded by the spiro-junction ensures a precise orientation of reporter groups and binding moieties, which is essential for developing probes with high fidelity and specificity.

Emerging Research Directions and Potential Academic Applications

Role of 7-Oxa-2-azaspiro[3.5]nonane Scaffolds in Advanced Organic Synthesis

The 7-oxa-2-azaspiro[3.5]nonane framework is increasingly recognized as a valuable building block in advanced organic synthesis, primarily due to its rigid three-dimensional structure. This scaffold serves as a saturated bioisostere of piperidine (B6355638), a common motif in bioactive molecules. univ.kiev.ua The concept of "escaping flatland" in drug design encourages the use of such sp³-rich, non-planar structures to improve pharmacological properties like metabolic stability, solubility, and binding selectivity. univ.kiev.ua

Research has demonstrated that functionalized derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid can be synthesized on a multigram scale, highlighting the scaffold's practicality and scalability for broader synthetic applications. univ.kiev.uaresearchgate.net These synthetic routes provide access to a variety of derivatives containing diverse functional groups, which can be incorporated into more complex molecules. univ.kiev.ua The presence of the oxygen atom within the spirocyclic system can also enhance water solubility and lower lipophilicity compared to purely carbocyclic analogues, a desirable feature in medicinal chemistry. rsc.orgrsc.org The utility of this scaffold is exemplified by its ability to be transformed into various functionalized intermediates, as shown in the table below.

Precursor CompoundReagent/ConditionProductApplication
tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylateDess-Martin periodinanetert-butyl 1-formyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylateIntermediate for further C-C bond formation
tert-butyl 1-formyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylateBestmann-Ohira reagenttert-butyl 1-ethynyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylateAlkyne handle for click chemistry or coupling reactions

This table showcases the transformation of a primary alcohol derivative of the 7-oxa-2-azaspiro[3.5]nonane scaffold into aldehyde and alkyne functional groups, demonstrating its versatility in synthetic chemistry. univ.kiev.ua

Novel Catalytic Transformations Involving the Spiro[3.5]nonane Motif

The inherent rigidity and well-defined stereochemistry of spirocyclic frameworks make them exceptional platforms for the design of chiral ligands and catalysts. While research specifically targeting the 7-oxa-2-azaspiro[3.5]nonane motif in catalysis is still emerging, the broader class of spiro compounds has proven highly effective in asymmetric catalysis. researchgate.net Chiral ligands based on spiro skeletons, such as SPINOL (1,1'-spirobiindane-7,7'-diol) and spiroketals, have demonstrated excellent performance in reactions like asymmetric hydrogenation and hydroformylation. nih.gov

The principle behind their efficacy lies in the spirocyclic core's ability to create a rigid and sterically defined chiral environment around a metal center. This precisely controls the trajectory of substrates, leading to high levels of enantioselectivity. For instance, spirocyclic diphosphite ligands have been developed for industrial-scale hydroformylation, achieving exceptional activity and regioselectivity. nih.gov The oxa-spirocyclic ligand L27, for example, achieved a linear-to-branched (l/b) ratio of 96.4 in the hydroformylation of 1-octene, showcasing the potential of incorporating heteroatoms into the spirocyclic design. nih.gov These successes suggest that chiral derivatives of the 7-oxa-2-azaspiro[3.5]nonane motif could be developed into novel ligands for a range of metal-catalyzed transformations.

Catalyst/Ligand TypeSpirocyclic MotifCatalytic Application
Spiro Diphosphites (e.g., O-SDPhite)Oxa-spirocyclic diphenolOlefin Hydroformylation
Spiro PhosphoramiditesSPINOL (Spirobiindane)Asymmetric Hydrogenation of Enamides
Spiro Phosphine-OxazolinesSpirobiindaneHydrogenation of α-Arylcinnamic Acids
Spiro DiphosphinesSpiro[4.4]nonaneAsymmetric Hydrogenation

This table illustrates the application of various spirocyclic motifs as platforms for ligands in important catalytic reactions, underscoring the potential of the spiro[3.5]nonane framework in this domain. researchgate.netnih.gov

Development of 1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane as a Versatile Synthetic Intermediate

While specific research on the synthesis and application of this compound is limited, its molecular structure presents clear opportunities for its use as a versatile synthetic intermediate. The compound combines three key structural features: a rigid 3D spirocyclic core, a reactive secondary amine, and a synthetically useful furan (B31954) ring.

The secondary amine of the azaspirocycle is a nucleophilic handle that can readily participate in a wide range of classical organic reactions. These include N-acylation to form amides, N-alkylation with alkyl halides, reductive amination with aldehydes or ketones, and coupling reactions to form C-N bonds.

The furan moiety is an electron-rich aromatic heterocycle known for its diverse reactivity. pharmaguideline.com It can undergo electrophilic substitution reactions, act as a diene in Diels-Alder cycloadditions, be subjected to metalation followed by reaction with electrophiles, and participate in various ring-opening and rearrangement reactions. pharmaguideline.comrsc.org The combination of these two reactive sites on a single rigid scaffold allows for the divergent synthesis of complex molecular architectures. This dual functionality makes this compound a promising building block for creating libraries of novel compounds for screening in drug discovery and materials science. utripoli.edu.lynih.gov

Reactive SiteType of TransformationPotential Products
Secondary Amine (N-H)N-Acylation, N-Alkylation, Reductive AminationAmides, Tertiary Amines
Furan Ring (C-H)Electrophilic Substitution (e.g., Bromination, Nitration)5-Substituted Furan Derivatives
Furan Ring (Diene)Diels-Alder ReactionBicyclic Adducts
Furan Ring (C-H)Metalation (e.g., Lithiation) followed by Electrophile5-Functionalized Furan Derivatives

This table outlines the potential synthetic transformations available at the two primary reactive centers of this compound, highlighting its versatility as a synthetic intermediate.

Future Prospects in Materials Science and Supramolecular Chemistry (Conceptual)

The unique structural and electronic properties of this compound suggest several conceptual applications in the advanced fields of materials science and supramolecular chemistry.

In Materials Science , the integration of a furan ring with a spirocyclic framework is particularly intriguing. Furan-containing polymers and oligomers are known for their promising optoelectronic properties and have been investigated for use in organic electronics. mdpi.com The spiro motif, famously exemplified by 9,9'-spirobi[fluorene] (SBF), provides a rigid, orthogonal structure that can prevent the π-stacking and aggregation-caused quenching often seen in fluorescent and phosphorescent materials. mdpi.comnih.gov Conceptually, incorporating the this compound unit into conjugated polymers or as a core for small-molecule emitters could lead to novel materials for Organic Light-Emitting Diodes (OLEDs) or organic photovoltaics. The spiro center would ensure morphological stability and preserve the desired photophysical properties in the solid state. mdpi.com

In Supramolecular Chemistry , the scaffold possesses key features for molecular recognition and self-assembly. wikipedia.org The 7-oxa-2-azaspiro[3.5]nonane core contains both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the ether oxygen and the amine nitrogen), enabling the formation of predictable, directional non-covalent interactions. nih.gov This makes the molecule a candidate for constructing well-ordered supramolecular structures, such as organogels, liquid crystals, or even as a component in metal-organic frameworks (MOFs). Furthermore, its defined shape and size could allow it to function as a "guest" molecule within larger "host" macrocycles like cyclodextrins or cucurbiturils, or its derivatives could be designed to act as hosts for small ions or molecules. wikipedia.orgnih.gov The controlled self-assembly of such spirocyclic building blocks could lead to new functional materials with applications in sensing, separations, or controlled release. nih.gov

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